molecular formula C7H8O4 B14739618 3-Methyl-2-cyclobutene-1,2-dicarboxylic acid CAS No. 4924-54-3

3-Methyl-2-cyclobutene-1,2-dicarboxylic acid

Cat. No.: B14739618
CAS No.: 4924-54-3
M. Wt: 156.14 g/mol
InChI Key: RCIQMZDMRSJPME-UHFFFAOYSA-N
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Description

3-Methyl-2-cyclobutene-1,2-dicarboxylic acid is an organic compound with the molecular formula C7H8O4 It is a derivative of cyclobutene, featuring a methyl group and two carboxylic acid groups attached to the cyclobutene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-cyclobutene-1,2-dicarboxylic acid typically involves the cycloaddition reactions of suitable precursors. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclobutene ring. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable preparation approaches that ensure high yield and purity. These methods often utilize commercially available starting materials and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-cyclobutene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include various cyclobutane derivatives, substituted cyclobutenes, and dicarboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methyl-2-cyclobutene-1,2-dicarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-2-cyclobutene-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can influence enzyme activity, metabolic processes, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutene-1,2-dicarboxylic acid: Lacks the methyl group present in 3-Methyl-2-cyclobutene-1,2-dicarboxylic acid.

    3-Methylcyclobutane-1,2-dicarboxylic acid: Features a cyclobutane ring instead of a cyclobutene ring.

    2-Cyclobutene-1,2-dicarboxylic acid: Similar structure but without the methyl group

Uniqueness

This compound is unique due to the presence of both a methyl group and two carboxylic acid groups on the cyclobutene ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Properties

CAS No.

4924-54-3

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

3-methylcyclobut-2-ene-1,2-dicarboxylic acid

InChI

InChI=1S/C7H8O4/c1-3-2-4(6(8)9)5(3)7(10)11/h4H,2H2,1H3,(H,8,9)(H,10,11)

InChI Key

RCIQMZDMRSJPME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C1)C(=O)O)C(=O)O

Origin of Product

United States

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